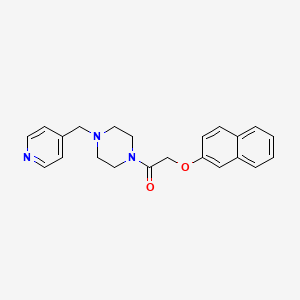
2-(Naphthalen-2-yloxy)-1-(4-pyridin-4-ylmethyl-piperazin-1-yl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-naphthyloxy)-1-[4-(4-pyridylmethyl)piperazino]-1-ethanone is a complex organic compound with a unique structure that combines naphthalene, pyridine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-naphthyloxy)-1-[4-(4-pyridylmethyl)piperazino]-1-ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-naphthol with an appropriate halogenated pyridine derivative under basic conditions to form the naphthyloxy-pyridine intermediate. This intermediate is then reacted with a piperazine derivative, such as 4-(4-pyridylmethyl)piperazine, under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-naphthyloxy)-1-[4-(4-pyridylmethyl)piperazino]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-(2-naphthyloxy)-1-[4-(4-pyridylmethyl)piperazino]-1-ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-naphthyloxy)-1-[4-(4-pyridylmethyl)piperazino]-1-ethanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-naphthyloxy)-N-(4-pyridinylmethyl)acetamide
- [2-(2-naphthyloxy)pyridin-4-yl]methylamine
Uniqueness
Compared to similar compounds, 2-(2-naphthyloxy)-1-[4-(4-pyridylmethyl)piperazino]-1-ethanone stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H23N3O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-naphthalen-2-yloxy-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H23N3O2/c26-22(17-27-21-6-5-19-3-1-2-4-20(19)15-21)25-13-11-24(12-14-25)16-18-7-9-23-10-8-18/h1-10,15H,11-14,16-17H2 |
InChI Key |
WWKZKFJUQUHBPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{[(2E)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B10886820.png)
![(3-Chlorophenyl){4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10886825.png)
methanone](/img/structure/B10886835.png)
![5-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B10886843.png)
![3-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B10886844.png)
![3,6-dimethyl-N-(3-methylphenyl)-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10886849.png)
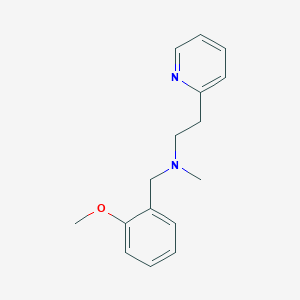
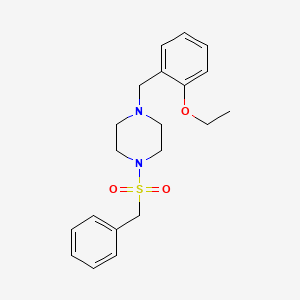
![2-{3-[(E)-2-(4-chlorophenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenol](/img/structure/B10886871.png)
methanone](/img/structure/B10886872.png)
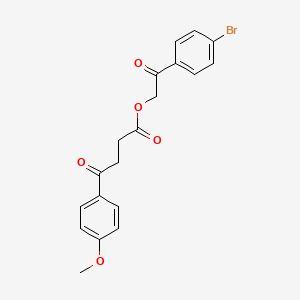

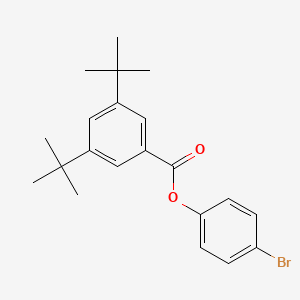
![1-[1-(4-Fluorobenzyl)piperidin-4-yl]azepane](/img/structure/B10886895.png)
